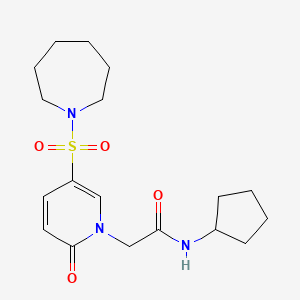

![molecular formula C19H20N2O3S2 B2730646 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 349626-54-6](/img/structure/B2730646.png)

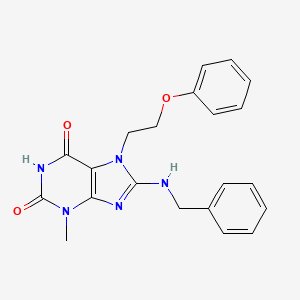

4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has been widely used in scientific research applications. This compound is of great interest to researchers due to its unique properties and potential applications in various fields of study.

Scientific Research Applications

Applications in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been highlighted for their role in the stereoselective synthesis of amines and their derivatives. These compounds are extensively used for the asymmetric synthesis of N-heterocycles via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Impact and Toxicology

Synthetic phenolic antioxidants, including derivatives similar to 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in industrial and commercial products, pose potential risks due to their persistence and bioaccumulation, with some showing hepatic toxicity and endocrine disrupting effects (Liu & Mabury, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds related to benzothiazoles has been explored through assays such as the ABTS/PP decolorization assay. This research has shed light on the reaction pathways of antioxidants, highlighting the specificity of certain reactions and the need for further investigation into the comparative analysis of antioxidants (Ilyasov et al., 2020).

Therapeutic Potential

Benzothiazole derivatives have been identified for their broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The therapeutic potential of these compounds is significant, with some benzothiazole derivatives being developed as antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles offer scope for the development of chemical libraries aimed at discovering new therapeutic agents (Kamal et al., 2015).

properties

IUPAC Name |

4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-19(2,3)13-7-5-12(6-8-13)17(22)21-18-20-15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQBZNKRLJBPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2730564.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)

![2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2730581.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)

![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)